![molecular formula C15H14F2N2O3S B5850610 N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5850610.png)
N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as DFP-10825, is a novel chemical compound with potential applications in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS). In
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
DFForm forms coordination complexes with metal ions, particularly potassium. For instance, treatment of K[N(SiMe3)2] with DFFormH in toluene results in the formation of [K(DFForm)]∞ (1), a poorly soluble material. Upon dissolution in THF and layering with n-hexane, it crystallizes into a two-dimensional polymer. The unique coordination involves bridging between four symmetry-equivalent potassium ions, creating a fascinating μ4-(N, N’, F, F’): (N, N’):η4(Ar-C(2,3,4,5,6)): (F", F"') DFForm structure .
Boronic Acid Derivatives
DFForm derivatives, such as 2,6-difluorophenylboronic acid, find applications in organic synthesis and medicinal chemistry. These compounds can serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl groups into various substrates .
Drug Design and Medicinal Chemistry
Researchers explore DFForm-based molecules for drug design. By modifying the phenylglycinamide scaffold, they aim to develop novel pharmaceutical agents. The methylsulfonyl group and fluorine substitutions contribute to the compound’s pharmacological properties, potentially targeting specific biological pathways .
Nitrogen-Containing Heterocycles
DFForm belongs to the pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic compound. This scaffold has diverse biological activities, making it relevant for drug discovery. Scientists investigate synthetic methods to access pyrrolopyrazines and evaluate their potential as therapeutic agents .
Metal–Arene Interactions
While metal–arene interactions are common in group one chemistry, DFForm’s aromatic substituents provide additional coordination modes. Exploring η6 coordination and other metal–arene interactions involving DFForm derivatives could lead to interesting applications in catalysis and materials science .
Crystal Engineering and Supramolecular Chemistry
The ability to deconstruct DFForm polymers into one-dimensional structures highlights its relevance in crystal engineering. Researchers manipulate solvent conditions to control the coordination modes and crystal packing. Understanding these interactions aids in designing functional materials .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2,6-difluorophenylboronic acid , have been used in the synthesis of potent TGR5 agonists . TGR5 is a G protein-coupled receptor that is activated by bile acids .
Mode of Action
If it acts similarly to related compounds, it may interact with its target proteins to modulate their activity .
Biochemical Pathways
If it acts as a tgr5 agonist like related compounds , it could potentially influence bile acid signaling pathways .
Result of Action
If it acts as a TGR5 agonist, it could potentially influence cellular processes regulated by bile acid signaling .
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-2-(N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPURPQHRSCWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.